molecular formula C9H6BrNO5 B8748153 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

Cat. No. B8748153
M. Wt: 288.05 g/mol
InChI Key: GMHILUUZMBKBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C9H6BrNO5 and its molecular weight is 288.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

Molecular Formula

C9H6BrNO5

Molecular Weight

288.05 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14)

InChI Key

GMHILUUZMBKBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl oxalate (29.2 g, 0.2 mol) and 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol, Lancaster) were poured into a cooled sodium ethoxide solution, prepared from sodium (4.6 g, 0.2 mol) and absolute ethanol (90 mL). The mixture was stirred overnight at room temperature and then refluxed for 10 minutes at the end of the reaction. Water (30 mL) was added and the reaction refluxed for 2.5 h. The reaction mixture was cooled and concentrated to remove excess ethanol. The precipitate was collected by filtration, washed with ether and dried. The crude sodium salt was dissolved in water and acidified with conc. HCl. The solid precipitated and was collected by filtration. The crude product was recrystallized from hexane and ethyl acetate to give 12.5 g (43%) as a feathery putty-colored solid; 1H-NMR (CDCl3): δ8.40 (d, 1H, J=1.9 Hz). 7,84 (dd, 1H, J=8.0, 2.0 Hz), 7.30 (d, 1H, J=2 Hz) 4.65 (s, 2H).
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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